4-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran core with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of microwave-assisted synthesis (MWI) has been explored to obtain high yields of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. Specific conditions such as temperature, pressure, and the presence of catalysts are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzofuran compounds .
Scientific Research Applications
4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in cell growth and proliferation . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid include other benzofuran derivatives such as:
Uniqueness
What sets 4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H7ClO3 |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
4-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
InChI Key |
WYRUGEXRKLNNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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